Dasminapant

SMAC mimetic IAP antagonist apoptosis

Dasminapant (APG-1387) is the only bivalent SMAC mimetic with active Phase 2 development for chronic hepatitis B (NCT04568265) and documented HIV latency reversal. Its bivalent architecture drives degradation of cIAP-1 and XIAP proteins—not merely binding antagonism—making it essential for mechanistic apoptosis studies. Validated in multi-cell type 3D tumor spheroid models for combination synergy with MAPK pathway inhibitors (cobimetinib, adagrasib, MRTX1133). Select dasminapant when degradation-dependent IAP antagonism is the primary endpoint.

Molecular Formula C60H72N10O10S2
Molecular Weight 1157.4 g/mol
CAS No. 1570231-89-8
Cat. No. B605532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasminapant
CAS1570231-89-8
SynonymsAPG-1387, APG 1387l;  APG1387;  SM-1387;  SM 1387;  SM1387.
Molecular FormulaC60H72N10O10S2
Molecular Weight1157.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC
InChIInChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1
InChIKeyAKLBERUGKZNEJY-RTEPGWBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dasminapant (APG-1387) Procurement Guide: Bivalent IAP Antagonist for Apoptosis Research


Dasminapant (also known as APG-1387; CAS 1570231-89-8) is a bivalent second mitochondria-derived activator of caspases (SMAC) mimetic that functions as an antagonist of inhibitor of apoptosis proteins (IAPs) [1]. It blocks the activity of multiple IAP family proteins, including X-linked IAP (XIAP), cellular IAP-1 (cIAP-1), cellular IAP-2 (cIAP-2), and melanoma IAP (ML-IAP) [2]. As a small-molecule apoptosis inducer, dasminapant promotes the degradation of cIAP-1 and XIAP proteins, leading to caspase-3 activation, PARP cleavage, and subsequent apoptotic cell death [3]. The compound is currently under clinical investigation for both oncological and antiviral applications [4].

Why Dasminapant Cannot Be Substituted with Generic IAP Antagonists: Structural and Functional Differentiation


IAP antagonists exhibit substantial divergence in binding selectivity, structural architecture, and functional pharmacology that precludes simple interchange. Dasminapant is a bivalent SMAC mimetic containing two tetrapeptide-mimicking sequences connected by a chemical linker [1], a structural feature that distinguishes it from monovalent IAP antagonists such as AT-406 (Debio-1143), LCL-161, and GDC-0152 [2]. Bivalency confers distinct binding kinetics and degradation-inducing capacity compared to monovalent compounds. Furthermore, dasminapant demonstrates a unique clinical development trajectory spanning both oncology (pancreatic ductal adenocarcinoma, solid tumors) and antiviral indications (chronic hepatitis B, HIV latency reversal), a breadth not shared by other IAP-targeting agents [3]. Even among bivalent SMAC mimetics, cross-resistance patterns and combination synergy profiles vary sufficiently to require compound-specific validation rather than class-level substitution [4].

Quantitative Differentiation Evidence: Dasminapant Performance Metrics and Comparator Analysis


Bivalent Structural Architecture: Distinct Degradation-Inducing Pharmacology Versus Monovalent IAP Antagonists

Dasminapant is a bivalent SMAC mimetic containing two tetrapeptide-mimicking sequences connected by a chemical linker, whereas comparators such as AT-406 (Debio-1143), LCL-161, and GDC-0152 are monovalent IAP antagonists containing a single tetrapeptide moiety [1]. This structural distinction translates to functional divergence: bivalent SMAC mimetics generally induce degradation of cIAP proteins in addition to antagonizing XIAP, while monovalent compounds primarily antagonize without robust degradation induction [2]. Quantitative binding data for dasminapant is not publicly disclosed; however, among bivalent comparators, birinapant exhibits Kd values of <1 nM for c-IAP1, 36 nM for c-IAP2, and 45 nM for XIAP, demonstrating the enhanced cIAP1 affinity characteristic of the bivalent scaffold [3].

SMAC mimetic IAP antagonist apoptosis protein degradation

Indication Spectrum Differentiation: Chronic Hepatitis B and HIV Latency Programs

Dasminapant is the only IAP antagonist currently in Phase 2 clinical development for chronic hepatitis B (CHB), in combination with entecavir (NCT04568265) [1]. Additionally, dasminapant has demonstrated the ability to decrease viral rebound in latent HIV infection models, targeting HIV dormancy [2]. In contrast, other IAP antagonists in clinical development—including birinapant, ASTX-660 (tolinapant), AT-406 (Debio-1143), and LCL-161—are focused exclusively on oncological indications, with no antiviral programs reported [3]. The rationale for dasminapant's antiviral application stems from its capacity to sensitize infected cells to immune-mediated clearance via IAP antagonism and apoptosis induction [4].

chronic hepatitis B HIV latency antiviral IAP antagonist

Multi-Cell Type Tumor Spheroid Activity: Combinatorial Synergy with MAPK and XPO1 Inhibitors

In a 2025 combinatorial screen using multi-cell type tumor spheroids (60% malignant cells, 25% endothelial cells, 15% mesenchymal stem cells), dasminapant demonstrated enhanced activity when combined with MAPK pathway-targeted agents, including the MEK inhibitor cobimetinib as well as the KRAS G12C and G12D variant-specific inhibitors adagrasib and MRTX1133, respectively [1]. Enhanced activity was also observed with the XPO1 inhibitor eltanexor and the PI3K inhibitor copanlisib [2]. This multi-cell type spheroid model—incorporating stromal components absent in standard 2D monolayer cultures—provides a physiologically relevant assessment of combination efficacy. The spheroids were derived from malignant cell lines spanning uterine carcinosarcoma, synovial sarcoma, rhabdomyosarcoma, pancreatic, ovarian, colon, breast, and small cell lung cancer [3].

tumor spheroids drug combination apoptosis MAPK pathway

Hepatocellular Carcinoma Cell Line Activity: TNF-α Sensitization and cIAP Degradation

In hepatocellular carcinoma (HCC) cell lines HepG2 and HCCLM3, dasminapant (0.02-20 μM; 24 h) induces rapid degradation of cIAP proteins [1]. At 2 μM (24 hours), dasminapant increases TNF-α and TRAIL-mediated anticancer activity and enhances the susceptibility of HepG2 and HCCLM3 cells to NK cell-mediated killing in vitro . In vivo, dasminapant (20 mg/kg; i.p. every 3 days for 4 weeks) as monotherapy exhibits anti-tumor effect and is well tolerated in mice bearing HCC xenografts [2]. By comparison, the bivalent IAP antagonist birinapant demonstrates cell line-dependent activity that is frequently enhanced by exogenous TNF-α co-administration [3]; dasminapant similarly shows TNF-α sensitization in HCC models, establishing a comparable functional profile among bivalent mimetics in this tumor type.

hepatocellular carcinoma TNF-alpha cIAP degradation NK cell

Optimal Scientific and Industrial Application Scenarios for Dasminapant


Apoptosis Pathway Research Requiring Bivalent IAP Antagonism with Degradation-Inducing Pharmacology

Investigators studying the functional divergence between bivalent and monovalent IAP antagonists should select dasminapant for experiments requiring degradation of cIAP-1 and XIAP proteins in addition to IAP antagonism. The compound's bivalent architecture—containing two tetrapeptide-mimicking sequences—distinguishes it from monovalent comparators such as AT-406 and GDC-0152 [1][2]. This property is essential for mechanistic studies of apoptosis induction where protein degradation, not merely binding antagonism, is the primary endpoint.

Chronic Hepatitis B and HIV Latency Reversal Research

Dasminapant is the only IAP antagonist with active Phase 2 clinical development for chronic hepatitis B (in combination with entecavir, NCT04568265) and documented preclinical activity in decreasing viral rebound in latent HIV infection models [1][2][3]. Researchers exploring IAP antagonism as a therapeutic strategy for viral persistence or immune-mediated clearance of infected cells should prioritize dasminapant over oncology-restricted IAP antagonists such as birinapant, ASTX-660, or LCL-161, none of which have reported antiviral development programs [4].

3D Spheroid-Based Combination Screening with MAPK Pathway Inhibitors

Based on 2025 data from multi-cell type tumor spheroids incorporating endothelial cells and mesenchymal stem cells, dasminapant is validated for combination studies with MAPK pathway-targeted agents including cobimetinib (MEK inhibitor), adagrasib (KRAS G12C inhibitor), and MRTX1133 (KRAS G12D inhibitor) [1][2]. Enhanced activity was also observed with the XPO1 inhibitor eltanexor and PI3K inhibitor copanlisib [3]. This application scenario is particularly relevant for researchers employing physiologically relevant 3D culture models rather than 2D monolayer systems to assess combination efficacy in tumor microenvironment contexts.

Hepatocellular Carcinoma Preclinical Models with TNF-α Sensitization Readouts

Dasminapant has been quantitatively characterized in hepatocellular carcinoma cell lines HepG2 and HCCLM3, where it induces cIAP degradation at concentrations of 0.02-20 μM and enhances TNF-α/TRAIL-mediated killing as well as NK cell-mediated cytotoxicity at 2 μM [1][2]. In vivo, dasminapant monotherapy at 20 mg/kg (i.p. every 3 days for 4 weeks) demonstrates anti-tumor efficacy in HCC xenograft models [3]. Researchers conducting HCC studies with TNF-α sensitization or immune-mediated killing endpoints will find dasminapant's activity profile well-matched to these experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dasminapant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.